molecular formula C6H15O13P3 B10776618 5-Phosphoribosyl-1-(beta-methylene) pyrophosphate

5-Phosphoribosyl-1-(beta-methylene) pyrophosphate

Cat. No.: B10776618
M. Wt: 388.10 g/mol
InChI Key: JFMKBQDEISBIPL-KVTDHHQDSA-N
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Description

These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups . This compound plays a crucial role in various biochemical pathways, particularly in the synthesis of nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phosphoribosyl-1-(beta-methylene) pyrophosphate typically involves the reaction of ribose-5-phosphate with ATP in the presence of ribose-phosphate diphosphokinase . This enzyme catalyzes the formation of the compound from ribose-5-phosphate and ATP, resulting in the production of this compound and AMP.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the enzymatic synthesis route mentioned above is likely adapted for large-scale production, utilizing bioreactors to maintain optimal conditions for enzyme activity and substrate availability.

Chemical Reactions Analysis

Types of Reactions: 5-Phosphoribosyl-1-(beta-methylene) pyrophosphate undergoes various biochemical reactions, including:

Common Reagents and Conditions:

    Reagents: Common reagents include ribose-5-phosphate, ATP, and specific phosphoribosyltransferases.

    Conditions: These reactions typically occur under physiological conditions, with optimal pH and temperature maintained for enzyme activity.

Major Products: The major products formed from these reactions are nucleotides such as AMP, GMP, and UMP .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Phosphoribosyl-1-(beta-methylene) pyrophosphate involves its role as a phosphoribosyl donor in various biochemical reactions. It transfers the phosphoribosyl group to acceptor molecules, facilitating the synthesis of nucleotides . The molecular targets include enzymes such as phosphoribosyltransferases, which catalyze these transfer reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the synthesis of nucleotides and its involvement in various biochemical pathways. Unlike other similar compounds, it has a beta-methylene group, which may influence its reactivity and interactions with enzymes .

Properties

Molecular Formula

C6H15O13P3

Molecular Weight

388.10 g/mol

IUPAC Name

[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid

InChI

InChI=1S/C6H15O13P3/c7-4-3(1-17-22(14,15)16)18-6(5(4)8)19-21(12,13)2-20(9,10)11/h3-8H,1-2H2,(H,12,13)(H2,9,10,11)(H2,14,15,16)/t3-,4-,5-,6-/m1/s1

InChI Key

JFMKBQDEISBIPL-KVTDHHQDSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(CP(=O)(O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)OP(=O)(CP(=O)(O)O)O)O)O)OP(=O)(O)O

Origin of Product

United States

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